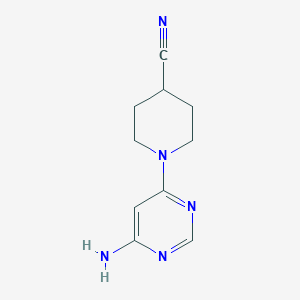

1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-6-8-1-3-15(4-2-8)10-5-9(12)13-7-14-10/h5,7-8H,1-4H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMWJBLFOIBBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Aminopyrimidine Carbonitrile Scaffold

An In-depth Technical Guide to the Physicochemical Properties of Aminopyrimidine Carbonitrile Compounds

The aminopyrimidine carbonitrile scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its recurring presence in a multitude of biologically active agents.[1][2] This heterocyclic system is integral to a wide array of synthetic drugs and natural products, including essential life components like nucleic acids.[1][3] Its unique arrangement of nitrogen atoms and functional groups allows for versatile interactions with biological targets, making it a fertile ground for drug discovery.[2] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4][5][6][7]

For any promising scaffold, however, the journey from a biologically active "hit" to a clinically successful drug is dictated by its physicochemical properties. These characteristics—such as solubility, lipophilicity, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately determining its bioavailability and therapeutic efficacy.[8][9][10] A thorough understanding and early characterization of these properties are therefore not merely procedural but are of critical importance for mitigating late-stage failures in drug development.[8]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of aminopyrimidine carbonitrile compounds. It synthesizes technical data with field-proven insights, explaining the causal relationships behind experimental choices and detailing robust, self-validating protocols for their characterization.

Core Physicochemical Properties: A Deeper Dive

The unique combination of the aromatic pyrimidine ring, the basic amino group, and the polar carbonitrile moiety endows this class of compounds with a distinct set of properties. Understanding how to measure and modulate these characteristics is fundamental to successful drug design.

Aqueous Solubility

Importance in Drug Discovery: Aqueous solubility is a critical determinant of a drug's bioavailability.[8] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility can lead to incomplete absorption, low bioavailability, and high inter-patient variability, representing a major hurdle in formulation development.[11][12]

Structural & Functional Insights: The solubility of aminopyrimidine carbonitriles is a complex interplay of their functional groups. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the amino group serves as a hydrogen bond donor, both of which can promote interaction with water. The polar carbonitrile group also contributes to this. However, the aromatic ring itself is lipophilic, and the overall solubility is heavily influenced by the nature of other substituents on the ring. For instance, the addition of polar groups like hydroxyls can enhance solubility through hydrogen bonding with water molecules, whereas adding non-polar alkyl or aryl groups will typically decrease it.[11]

Data Presentation: Solubility of Select Aminopyrimidine Carbonitrile Derivatives

| Compound | CAS Number | Reported Solubility | Reference |

| 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | Soluble in water and most organic solvents.[13] | [13] |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Slightly soluble in water (6.4 g/L at 25°C); Soluble in DMSO, ethanol, and methanol.[14][15] | [14][15] |

| Various Synthesized Ligands | N/A | Varies; generally soluble in DMSO and DMF, with slight to good solubility in alcohols and chlorinated solvents, and insoluble in water.[16] | [16] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for accurately measuring a compound's intrinsic solubility.

-

Objective: To determine the equilibrium concentration of a compound in a specific buffer at a constant temperature.

-

Methodology:

-

Preparation: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., pH 7.4).

-

Addition of Compound: Add an excess amount of the solid aminopyrimidine carbonitrile compound to a known volume of the buffer in a sealed, clear glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

Lipophilicity (LogP and LogD)

Importance in Drug Discovery: Lipophilicity, the affinity of a molecule for a lipid-like environment, is paramount for a drug's ability to cross biological membranes.[9][10] It is a key parameter in predictive models like Lipinski's "Rule of Five".[9] An optimal balance of lipophilicity and hydrophilicity is required; while sufficient lipophilicity is needed for membrane permeation, excessively high values can lead to poor aqueous solubility, increased metabolic clearance, and sequestration in fatty tissues, potentially causing toxicity.[10][17]

Structural & Functional Insights: The partition coefficient (LogP) measures the lipophilicity of the neutral form of a compound, while the distribution coefficient (LogD) accounts for all ionic species at a given pH.[18] For aminopyrimidine carbonitriles, which are ionizable, LogD at physiological pH (7.4) is the more relevant descriptor.[17][18] The pyrimidine ring and any aryl substituents contribute positively to LogP, while the amino and nitrile groups add polarity, reducing LogP. The overall LogD is highly dependent on the compound's pKa and the pH of the medium.

Data Presentation: Lipophilicity of Select Aminopyrimidine Carbonitrile Compounds

| Compound | CAS Number | Lipophilicity Descriptor | Value | Reference |

| 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | XLogP3-AA (Computed) | -0.4 | [19][20] |

| Novel Anticancer Candidates | N/A | SwissAdme (Calculated) | Good drug-likeness properties reported | |

| BIM-23052 Analogs | N/A | LogP (Calculated) | Varies based on substitution | [10] |

Experimental Protocol: LogD Measurement (Shake-Flask Method)

-

Objective: To determine the ratio of the concentrations of a compound (all ionic forms) in a two-phase system of n-octanol and a buffered aqueous solution.[21]

-

Methodology:

-

Phase Preparation: Prepare an aqueous buffer at the desired pH (e.g., 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and then allowing the phases to separate. This minimizes volume changes during the experiment.

-

Compound Addition: Prepare a stock solution of the test compound in one of the phases (e.g., the aqueous buffer).

-

Partitioning: Add equal, known volumes of the pre-saturated n-octanol and the compound-containing aqueous buffer to a vial.

-

Equilibration: Seal the vial and shake gently for a sufficient time (e.g., 1-24 hours) to reach partitioning equilibrium.

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Quantification: Sample a precise aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogD using the formula: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer]).

-

Ionization Constant (pKa)

Importance in Drug Discovery: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[21] This is a critical parameter as the ionization state profoundly impacts a compound's solubility, lipophilicity (LogD), membrane permeability, and binding to its biological target. For instance, the neutral form of a drug is generally more likely to cross cell membranes, while the ionized form often has higher aqueous solubility and can form stronger ionic interactions with a target protein.

Structural & Functional Insights: Aminopyrimidine carbonitriles are basic compounds. The primary basic centers are the nitrogen atoms within the pyrimidine ring and the exocyclic amino group. The exact pKa values are highly sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups will decrease the basicity (lower the pKa), while electron-donating groups will increase it. For example, the pKa of 2-aminopyrimidine is approximately 3.45.[22]

Data Presentation: pKa of Select Aminopyrimidine Carbonitrile Compounds

| Compound | CAS Number | pKa (Predicted/Experimental) | Value | Reference |

| 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | Predicted | 0.61 ± 0.10 | [13] |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | Predicted | 3.00 ± 0.10 | [14][15] |

| 2-Aminopyrimidine (parent scaffold) | 109-12-6 | Experimental | 3.45 | [22] |

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Objective: To measure the pKa by monitoring the pH of a solution as a titrant is added.

-

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) for a basic compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, often by calculating the first derivative of the curve to find the equivalence point. The pKa corresponds to the pH at the half-equivalence point. Specialized software is commonly used for precise calculation.[21]

-

Melting Point and Solid-State Properties

Importance in Drug Discovery: The melting point is a fundamental indicator of a compound's purity and identity. More broadly, the solid-state properties, including crystallinity and polymorphism, are critical for drug manufacturing and formulation.[23] Polymorphs, different crystalline forms of the same molecule, can have different solubilities, dissolution rates, and stability, which can significantly impact the final drug product's performance and must be controlled.

Structural & Functional Insights: The ability of the amino group and pyrimidine nitrogens to participate in hydrogen bonding often leads to stable, well-ordered crystal lattices and consequently high melting points.[24] The planarity of the pyrimidine ring can facilitate efficient crystal packing.

Data Presentation: Melting Points of Select Aminopyrimidine Carbonitrile Compounds

| Compound | CAS Number | Melting Point (°C) | Reference |

| 2-Aminopyrimidine-5-carbonitrile | 1753-48-6 | 300-310 (decomp) | [13] |

| 4-Amino-2-methylpyrimidine-5-carbonitrile | 698-29-3 | 249 | [14][15] |

| 4-Aminopyrimidine-5-carbonitrile | 16357-69-0 | 251-255 | [25] |

| Various 2-aminopyrimidine derivatives | N/A | 175-247 | [26] |

Experimental Protocol: Characterization by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, heat of fusion, and screen for potential polymorphic forms.[23]

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the compound (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge over a temperature range that encompasses the expected melting point.

-

Data Analysis: The melting event is observed as an endothermic peak on the resulting thermogram. The onset temperature of the peak is typically reported as the melting point. The area under the peak is proportional to the enthalpy of fusion. Multiple melting peaks or complex thermal events may indicate the presence of polymorphs or impurities.

-

Integrated Physicochemical Profiling

A logical, tiered approach is essential for efficiently characterizing novel aminopyrimidine carbonitrile compounds. The workflow should begin with high-throughput, computationally-driven methods to prioritize candidates before committing to more labor-intensive experimental assays.

Caption: A tiered workflow for the physicochemical characterization of new chemical entities.

This workflow demonstrates a causality-driven approach. Initial computational and high-throughput screens provide early flags for potential liabilities (e.g., very poor predicted solubility), allowing for the prioritization of compounds with a higher probability of success before engaging in the more resource-intensive, definitive experiments of Tier 2.

The Interplay of Physicochemical Properties and Drug Action

The properties discussed are not independent variables; they are deeply interconnected and collectively influence the ultimate pharmacological profile of a drug candidate.

Caption: Interrelationship of core physicochemical properties and their impact on drug development.

Conclusion

The aminopyrimidine carbonitrile scaffold is a remarkably versatile and productive platform for the discovery of novel therapeutics. However, its potential can only be fully realized through a rigorous and early assessment of its fundamental physicochemical properties. As this guide has detailed, properties such as solubility, lipophilicity, ionization state, and solid-state characteristics are not merely data points but are critical drivers of a compound's in vivo behavior and ultimate clinical viability. By employing the robust experimental protocols and integrated workflows described herein, researchers can make more informed decisions, de-risk their projects, and accelerate the translation of promising aminopyrimidine carbonitrile derivatives from the laboratory to the clinic.

References

-

Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (2016). Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. [Link]

-

Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening | Abstract. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

2-Aminopyrimidine-5-carbonitrile. (2024, April 9). ChemBK. [Link]

-

An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). GSC Biological and Pharmaceutical Sciences. [Link]

-

Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. [Link]

-

Judson, R. S., et al. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

-

2-Aminopyrimidine-5-carbonitrile. (n.d.). PubChem. [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing. [Link]

-

Physicochemical Properties. (n.d.). Pacific BioLabs. [Link]

-

Ismail, P. S., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(33), 148–156. [Link]

-

Physicochemical Properties. (2023, February 3). The Handbook of Medicinal Chemistry. [Link]

-

Physicochemical Properties. (n.d.). NETZSCH Analyzing & Testing. [Link]

-

Cas 698-29-3,4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE. (n.d.). lookchem. [Link]

-

Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (n.d.). RSC Publishing. [Link]

-

Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

-

Al-Warhi, T., et al. (2025, October 6). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PMC. [Link]

-

Ivanova, G., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. [Link]

-

Synthesis and characterization of some novel substituted 2-aryl amino-6-oxopyrimidine-5- carbonitrile derivatives. (2023, July 26). ResearchGate. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025, January 3). Bentham Science Publisher. [Link]

-

2-Aminopyrimidine. (n.d.). CAS Common Chemistry. [Link]

-

Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal. (2024, July 20). Journal of Building Materials. [Link]

-

5-Aminopyrimidine-2-carbonitrile. (n.d.). PubChem. [Link]

-

El Maatougui, A., et al. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). PMC. [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. [Link]

-

In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. (2021, June 17). RSC Publishing. [Link]

-

SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie. [Link]

-

The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors. (2025, November 14). PubMed. [Link]

-

Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. (2020, July 22). Biomedical Journal of Scientific & Technical Research. [Link]

-

Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). Journal of Molecular Liquids. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave online. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]

- 5. CAS 698-29-3: 4-Amino-2-methyl-5-pyrimidinecarbonitrile [cymitquimica.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 9. LogD/LogP - Enamine [enamine.net]

- 10. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe [mdpi.com]

- 11. revroum.lew.ro [revroum.lew.ro]

- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 13. chembk.com [chembk.com]

- 14. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE CAS#: 698-29-3 [m.chemicalbook.com]

- 15. lookchem.com [lookchem.com]

- 16. biomedres.us [biomedres.us]

- 17. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 18. acdlabs.com [acdlabs.com]

- 19. 2-Aminopyrimidine-5-carbonitrile | C5H4N4 | CID 3814492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

- 21. books.rsc.org [books.rsc.org]

- 22. chalcogen.ro [chalcogen.ro]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

- 25. 4-AMINOPYRIMIDINE-5-CARBONITRILE | 16357-69-0 [chemicalbook.com]

- 26. mdpi.com [mdpi.com]

A Deep Dive into the Biological Screening of Novel Aminopyrimidine Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Aminopyrimidines

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] These heterocyclic compounds are integral to numerous natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] Their significance is underscored by their presence in FDA-approved drugs, highlighting their therapeutic potential.[1][2] The core structure of aminopyrimidines allows for diverse chemical modifications, making them prime candidates for the development of targeted therapies against a range of diseases. This guide provides a comprehensive overview of the biological screening process for novel aminopyrimidine derivatives, from initial high-throughput screening to detailed in vivo evaluation, with a focus on anticancer applications.

Part 1: Preclinical Screening Cascade: A Strategic Approach

The journey of a novel aminopyrimidine derivative from a chemical entity to a potential drug candidate is a multi-step process. A well-designed screening cascade is crucial for efficiently identifying promising compounds while minimizing the investment in candidates that are likely to fail in later stages.

1.1 High-Throughput Screening (HTS): Casting a Wide Net

The initial phase of screening involves testing a large library of aminopyrimidine derivatives to identify "hits" with desired biological activity.[3] High-throughput screening (HTS) leverages automation to rapidly assess the effects of thousands of compounds on a specific biological target or cellular pathway.[3]

Key Considerations for HTS Assay Development:

-

Target Identification: The choice of the biological target is paramount. For anticancer drug discovery, common targets for aminopyrimidine derivatives include protein kinases, which are often dysregulated in cancer cells.[4]

-

Assay Format: Assays are typically performed in 384- or 1536-well microtiter plates to maximize throughput.[3]

-

Readout Technology: A variety of readout technologies can be employed, including fluorescence, luminescence, and radiometric methods, to measure the activity of the target.[5][6]

Experimental Workflow: High-Throughput Kinase Inhibition Assay

Caption: High-throughput screening workflow for kinase inhibitors.

1.2 Hit-to-Lead Optimization: Refining the Candidates

Once initial hits are identified, the focus shifts to "hit-to-lead" optimization. This iterative process involves synthesizing and testing analogs of the initial hits to improve their potency, selectivity, and drug-like properties.[7]

Key Optimization Parameters:

-

Potency (IC50/EC50): The concentration of the compound required to inhibit the biological target by 50% (IC50) or elicit a 50% maximal response (EC50). Lower values indicate higher potency.[8]

-

Selectivity: The ability of the compound to interact with the intended target over other, off-target molecules. High selectivity is crucial for minimizing side effects.

-

Structure-Activity Relationship (SAR): Understanding how chemical modifications to the aminopyrimidine scaffold affect its biological activity.[9]

Part 2: In Vitro Characterization: Delving Deeper into Cellular Effects

Promising lead compounds from the optimization phase undergo more detailed in vitro characterization to understand their effects on cancer cells.

2.1 Cell Viability and Cytotoxicity Assays: Gauging the Impact on Cancer Cells

These assays are fundamental to assessing the anticancer potential of the aminopyrimidine derivatives.[10] They measure the ability of a compound to inhibit cell proliferation or directly kill cancer cells.[10]

Commonly Used Assays:

-

MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[11]

-

CellTiter-Glo® Luminescent Cell Viability Assay: A bioluminescence-based assay that quantifies ATP, an indicator of metabolically active cells.[12]

-

Real-Time Cell Analysis (RTCA): An impedance-based method that monitors cell proliferation, viability, and cytotoxicity in real-time.[13]

-

Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.

Data Presentation: IC50 Values of Novel Aminopyrimidine Derivatives against Various Cancer Cell Lines

| Compound | MDA-MB-231 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | U-937 (Renal) IC50 (µM) |

| Derivative 4 | 0.029 | - | - |

| Derivative 6a | 0.141 | - | - |

| Derivative 6b | 0.077 | - | - |

| Derivative 7 | 0.042 | - | - |

| Methotrexate (Control) | - | - | - |

| Data adapted from a study on novel aminopyrimidine-2,4-diones.[14] |

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the aminopyrimidine derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2.2 Mechanism of Action Studies: Unraveling How They Work

Understanding the mechanism by which a compound exerts its anticancer effects is crucial. For aminopyrimidine derivatives targeting kinases, this involves confirming target engagement and assessing the downstream consequences.

Key Mechanistic Assays:

-

Kinase Inhibition Assays: In vitro assays to directly measure the inhibitory activity of the compounds against purified target kinases. Radiometric assays are considered the gold standard.[5]

-

Cellular Phosphorylation Assays: Western blotting or ELISA-based methods to measure the phosphorylation status of the target kinase and its downstream substrates within cancer cells.[15]

-

Cell Cycle Analysis: Flow cytometry to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, G2/M).[14]

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of programmed cell death (apoptosis).[11][14]

Signaling Pathway Visualization: Kinase Inhibitor Action

Caption: Workflow for a typical in vivo pharmacokinetic study.

4.2 Efficacy Studies in Xenograft Models

To assess the anticancer activity in vivo, human cancer cells are implanted into immunocompromised mice, forming tumors. [16]The mice are then treated with the aminopyrimidine derivative, and tumor growth is monitored over time. [17][18] Key Efficacy Endpoints:

-

Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in treated animals compared to a control group. A TGI of over 75% is often considered a significant outcome. [7]* Tumor Regression: A decrease in the size of the tumor.

-

Survival Analysis: Monitoring the lifespan of the treated animals compared to the control group.

Conclusion: A Pathway to Novel Therapeutics

The biological screening of novel aminopyrimidine derivatives is a rigorous and multifaceted process that requires a strategic and integrated approach. By combining high-throughput screening, detailed in vitro characterization, early ADME/Tox profiling, and robust in vivo evaluation, researchers can effectively identify and advance promising candidates toward clinical development. The versatility of the aminopyrimidine scaffold, coupled with a systematic screening cascade, holds immense potential for the discovery of next-generation targeted therapies for cancer and other debilitating diseases.

References

- Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München.

- Kinase Screening Assay Services. (n.d.). Reaction Biology.

- ADME/Toxicity Assays for Drug Discovery. (n.d.). Promega Corporation.

- Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366.

- Wang, H., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12635-12643.

- A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). World Journal of Advanced Research and Reviews, 23(2), 1035-1043.

- Applications & Solutions - Drug Discovery - ADME/TOX. (n.d.). Tecan Life Sciences.

- Importance of ADME and Toxicology Studies in Drug Discovery. (2023). STEMCELL Technologies.

- Cheshier, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 336.

- ADME Tox Studies: Shaping Drug Development Pathways. (n.d.). Biotechfarm.

- Ghareeb, A., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences, 19(8), 2353.

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery.

- Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science.

- Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.

- El-Gamal, M. I., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5087.

- Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683.

- High Throughput Virtual Screening Results of 11 Ligands... (n.d.). ResearchGate.

- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen.

- Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. _

- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024).

- Al-Ostath, R. A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5688-5715.

- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.

- Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition. (n.d.). Aragen.

- Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019). Archiv der Pharmazie, 352(5-6), e1900021. _

- Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 743.

- Wu, D., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 735-740.

- Khan, K. M., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949.

- van der Lugt, J., et al. (2019). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacokinetics, 58(8), 963-977.

- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..

- SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH. (2024). International Journal of Research In Pharmaceutical Chemistry and Analysis, 2(1).

- Liu, Y., et al. (2021). Design, synthesis and biological evaluation of aminopyrimidine derivatives bearing a 4,5,6,7-tetrahydrothieno [3,2-c]pyridine as potent EGFR inhibitors. European Journal of Medicinal Chemistry, 226, 113845.

- de Souza, A. C. A., et al. (2024). Aminopyrimidine Derivatives as Multiflavivirus Antiviral Compounds Identified from a Consensus Virtual Screening Approach.

- Al-Ostath, R. A., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)

- High-Throughput Molecular Screening Center. (n.d.). The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology.

- A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity in vitro and in vivo. (2025). Preprints.org.

- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). Journal of Experimental & Clinical Cancer Research, 31, 4.

- In vivo screening models of anticancer drugs. (2018).

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]

- 4. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 5. reactionbiology.com [reactionbiology.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]

- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drug Discovery: ADME/Toxicity [promega.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. preprints.org [preprints.org]

Structural Elucidation and Spectroscopic Characterization of 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile

[1]

Executive Summary

This technical guide details the spectroscopic signature of 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile (CAS: 1870449-97-0), a critical pharmacophore scaffold often encountered in the development of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs).[1]

Correct structural identification of this compound relies on distinguishing it from its regioisomers (e.g., where the nitrile is located on the pyrimidine ring). This guide provides a self-validating analytical framework combining Mass Spectrometry (ESI-MS), Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (

Synthetic Context & Molecular Logic

To interpret the spectra accurately, one must understand the molecular connectivity derived from its synthesis. The compound is typically generated via a Nucleophilic Aromatic Substitution (

Synthesis Pathway & Logic

The reaction involves the displacement of the chlorine atom at the C4 position of the pyrimidine by the secondary amine of the piperidine.

Figure 1: Synthetic pathway logic. The presence of the C4-chlorine leaving group dictates the substitution pattern, which is confirmed by the loss of the C-Cl isotopic pattern in MS and the shielding of the C5 proton in NMR.[1]

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and analyze fragmentation to verify the piperidine-pyrimidine linkage.

Experimental Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode (

ve). -

Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

Data Analysis

| Parameter | Value | Interpretation |

| Molecular Formula | 5 degrees of unsaturation (3 Pyrimidine + 1 Piperidine ring + 1 Nitrile).[1][2][3][4][5][6][7][8] | |

| Exact Mass | 203.1171 Da | Monoisotopic mass.[1] |

| Observed Ion | 204.12 ± 0.05 | Protonated molecular ion (Base peak). |

| Adducts | 226.10 | Common sodium adduct in unbuffered solvents. |

Fragmentation Logic (MS/MS)

Fragmentation patterns are crucial for distinguishing this molecule from isomers where the nitrile might be on the aromatic ring.

Infrared Spectroscopy (FT-IR)

Objective: Differentiate between aliphatic and aromatic nitriles and confirm the primary amine.

Key Diagnostic Bands

| Functional Group | Frequency (cm⁻¹) | Intensity | Structural Insight |

| Nitrile ( | 2235 – 2245 | Medium/Sharp | Critical: Aliphatic nitriles appear here.[1] Aromatic nitriles (conjugated) would appear lower (~2210–2220 cm⁻¹). This confirms the CN is on the piperidine. |

| Primary Amine ( | 3300 – 3450 | Doublet (Broad) | Symmetric and asymmetric stretching of the exocyclic amine. |

| Aromatic ( | 1580 – 1600 | Strong | Pyrimidine ring breathing modes. |

| Aliphatic ( | 2850 – 2950 | Medium | Piperidine methylene ( |

Nuclear Magnetic Resonance (NMR)

Objective: The definitive structural proof. The chemical shift of the pyrimidine C5 proton is the "fingerprint" for the 4,6-diamino substitution pattern.

Sample Preparation Protocol

-

Solvent: DMSO-

(Preferred).[1] Chloroform ( -

Concentration: 5–10 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Assignments (400 MHz, DMSO- )

| Position | Multiplicity | Integration | Assignment Logic (Causality) | |

| Py-H2 | 7.95 – 8.05 | Singlet (s) | 1H | Deshielded by two adjacent ring nitrogens.[1] |

| Amine ( | 6.20 – 6.40 | Broad Singlet (bs) | 2H | Exchangeable protons. Chemical shift varies with concentration/water content.[1] |

| Py-H5 | 5.35 – 5.45 | Singlet (s) | 1H | Diagnostic: Highly shielded.[1] The electron-donating effect of the amino group (C6) and piperidine nitrogen (C4) pushes electron density onto C5. |

| Pip-H (N- | 4.10 – 4.30 | Broad Doublet | 2H | Equatorial protons adjacent to the piperidine nitrogen, deshielded by the aromatic ring. |

| Pip-H (N- | 2.90 – 3.10 | Triplet/Multiplet | 2H | Axial protons adjacent to the piperidine nitrogen.[1] |

| Pip-H (CN- | 2.80 – 2.95 | Multiplet (m) | 1H | Methine proton attached to the nitrile group.[1] |

| Pip-H ( | 1.85 – 1.95 | Multiplet | 2H | Methylene protons.[1] |

| Pip-H ( | 1.50 – 1.65 | Multiplet | 2H | Methylene protons.[1] |

C NMR Assignments (100 MHz, DMSO- )

-

Pyrimidine C4/C6: ~163.0 ppm (Quaternary, attached to N).

-

Pyrimidine C2: ~157.5 ppm (CH, between two N).

-

Nitrile (

): ~122.0 ppm (Characteristic aliphatic nitrile). -

Pyrimidine C5: ~83.0 ppm (CH, highly shielded due to resonance from C4/C6 substituents).

-

Piperidine Carbons: ~43.0 ppm (N-

), ~28.0 ppm (

Structural Correlation Diagram

The following diagram illustrates the NOE (Nuclear Overhauser Effect) correlations that validate the regiochemistry. Specifically, the spatial proximity between the Piperidine N-

Figure 2: Key NOESY correlations. The strong NOE between the Piperidine

Experimental Validation Protocol

To ensure data trustworthiness (E-E-A-T), follow this validation workflow:

-

Purity Check (LC-UV):

-

Run a gradient from 5% to 95% Acetonitrile in Water (0.1% TFA).

-

Target Purity: >98% at 254 nm.

-

Note: The aminopyrimidine chromophore absorbs strongly at 254 nm.[1]

-

-

Solubility Test:

-

Dissolve 1 mg in

. If turbid, switch to DMSO- -

Expert Tip: Use DMSO-

to prevent exchange of the amine protons, allowing for accurate integration of the

-

-

Water Suppression:

-

If the water peak (3.33 ppm in DMSO) overlaps with the piperidine signals, use a presaturation pulse sequence (e.g., zgpr on Bruker systems).

-

References

-

PubChem Compound Summary. (n.d.). 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile (CAS 1870449-97-0).[1][6] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Pfizer Inc. (2003). Pyrrolo[2,3-d]pyrimidine compounds.[3][4][5][9][10][11][12] (Patent No. WO2003048162). World Intellectual Property Organization.[1] (Describes analogous synthesis of aminopyrimidine intermediates for Tofacitinib). Retrieved from

-

Reich, H. J. (2024). Structure Determination Using NMR.[1][9][13][14] University of Wisconsin-Madison.[1] (Reference for chemical shift prediction of aminopyrimidines). Retrieved from [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][13] (Standard reference for IR nitrile shifts). Wiley.[1]

Sources

- 1. BindingDB BDBM48941 4-hydroxy-6-(4-isopropylphenyl)-2-piperidin-1-ylpyrimidine-5-carbonitrile::4-keto-6-p-cumenyl-2-piperidino-1H-pyrimidine-5-carbonitrile::4-oxidanylidene-2-piperidin-1-yl-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile::4-oxo-2-(1-piperidinyl)-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile::4-oxo-2-piperidin-1-yl-6-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile::MLS000044630::SMR000022574::cid_891760 [bindingdb.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. lotusfeetpharma.com [lotusfeetpharma.com]

- 4. japsonline.com [japsonline.com]

- 5. watson-int.com [watson-int.com]

- 6. 1870449-97-0|1-(6-Aminopyrimidin-4-yl)piperidine-4-carbonitrile|BLD Pharm [bldpharm.com]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. prayoglife.com [prayoglife.com]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship (SAR) of Aminopyrimidine Inhibitors

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrimidine scaffold has firmly established itself as a "privileged structure" in modern medicinal chemistry, particularly in the relentless pursuit of targeted kinase inhibitors.[1][2] Its remarkable versatility stems from its ability to mimic the adenine ring of ATP, enabling competitive binding to the ATP pocket of a multitude of kinases, which are critical enzymes often dysregulated in diseases like cancer.[2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) that govern the potency, selectivity, and drug-like properties of aminopyrimidine inhibitors. We will dissect the causal links between specific structural modifications and biological activity, detail the self-validating experimental protocols required for robust SAR determination, and provide a framework for rational drug design based on this versatile core.

The Aminopyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The power of the aminopyrimidine scaffold lies in its structural and electronic resemblance to the purine core of ATP. This allows it to act as a highly effective "hinge-binding" motif, a foundational interaction for competitive kinase inhibition. The core itself is a heterocyclic aromatic compound, but its true utility is unlocked through strategic substitutions at various positions, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[2]

The 2-aminopyrimidine structure provides several key points for chemical modification, primarily at the C2 amino group, and the C4 and C5 positions of the pyrimidine ring. Each modification represents a vector for optimizing interactions within the complex topology of a kinase's ATP-binding site.

Caption: Key modification points on the 2-aminopyrimidine scaffold.

Decoding the SAR: Key Kinase Targets and Structural Insights

The adaptability of the aminopyrimidine scaffold has led to the development of inhibitors for a diverse array of kinases.[2] Understanding the specific SAR for each target is paramount for successful drug design.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR, a receptor tyrosine kinase, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[2][3] The clinical efficacy of first-generation EGFR inhibitors is often limited by the emergence of resistance mutations, such as the T790M "gatekeeper" mutation.[3][4]

Core SAR Principles for EGFR Inhibition:

-

Hinge Binding: The aminopyrimidine core consistently forms crucial hydrogen bonds with the hinge region of the EGFR ATP-binding site, particularly with the backbone of Met793.[5] This interaction anchors the inhibitor in the active site.

-

Targeting T790M: Third-generation inhibitors, such as Lazertinib, utilize the aminopyrimidine scaffold.[3] Their design incorporates moieties that can form covalent bonds with Cys797 or exploit other unique features of the mutant kinase, granting them selectivity for the T790M mutant while sparing wild-type (WT) EGFR, which helps to reduce toxicity.[3][4]

-

Solvent Front Interactions: Substitutions at the C5 position often extend towards the solvent-exposed region, providing an opportunity to modulate physicochemical properties like solubility without disrupting core binding interactions.

Molecular docking simulations consistently reveal that potent aminopyrimidine-based EGFR inhibitors effectively occupy the ATP-binding site, mimicking the binding mode of established drugs like gefitinib.[5]

Caption: Simplified EGFR signaling and point of inhibition.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[6][7] The high structural similarity among CDK isoforms presents a significant challenge in developing selective inhibitors to avoid off-target toxicity.[6][8]

Core SAR Principles for CDK Inhibition:

-

CDK2 Selectivity: SAR studies on (4-pyrazolyl)-2-aminopyrimidines identified potent and highly selective CDK2 inhibitors.[6] Modifications to the pyrazole and aminopyrimidine core allowed for fine-tuning of interactions within the ATP pocket, leading to compounds with nanomolar potency and significant selectivity over other CDKs like CDK1, 4, 6, 7, and 9.[6]

-

CDK9 and Transcriptional Regulation: CDK9 is a key regulator of transcription.[7] Pan-CDK inhibitors like Flavopiridol showed clinical activity but were hampered by poor selectivity.[7] More recent efforts have focused on developing selective CDK9 inhibitors, with aminopyrimidine and aminopyridine derivatives showing promise with IC50 values in the low nanomolar range.[9]

Table 1: SAR of Selected Aminopyrimidine CDK9 Inhibitors

| Compound ID | Core Scaffold | Key Substituents | CDK9 IC50 / Ki | Selectivity Profile | Reference |

|---|---|---|---|---|---|

| Atuveciclib (6) | Aminotriazine | - | 6 nM (IC50) | >150-fold over other CDKs | [9] |

| BAY-1251152 (7) | Aminopyridine | Structurally related to Atuveciclib | 4 nM (IC50) | >50-fold over other CDKs | [9] |

| Compound 33 | 2-Aminopyrimidine | Imidazopyridine group | 6 nM (Ki) | >40-fold over other CDKs | [9] |

| Compound 5b | 2-Anilinopyrimidine | Phenyl hydrophobic system | 59 nM (IC50) | Most potent CDK9 inhibitor in its series |[7] |

A Self-Validating System: Experimental Protocols for SAR Elucidation

Trustworthy SAR data is built upon a foundation of robust and reproducible experimental protocols. The workflow for characterizing aminopyrimidine inhibitors involves a tiered approach, moving from direct enzyme inhibition to cellular activity and pharmacokinetic profiling.

Foundational Workflow for Inhibitor Characterization

The path from a synthesized compound to a lead candidate follows a logical progression of assays designed to answer specific questions about its activity and drug-like properties.

Caption: A typical workflow for characterizing kinase inhibitors.

Protocol: Biochemical Kinase Inhibition Assay (IC50 Determination)

Causality: This initial step is critical for determining if a compound directly inhibits the target kinase and at what concentration.[10] It measures the compound's potency (IC50) in a controlled, cell-free environment. Radiometric and fluorescence-based assays are industry standards.[10][11][]

Step-by-Step Methodology (Fluorescence-Based, e.g., ADP-Glo™):

-

Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human EGFR), substrate solution (a specific peptide), and ATP solution at optimized concentrations.

-

Compound Plating: Serially dilute the test aminopyrimidine compounds in DMSO and dispense them into a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Kinase Reaction: Add the kinase and substrate mixture to all wells. Initiate the enzymatic reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

Detection: Add the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the newly produced ADP into a luminescent signal via a coupled luciferase/luciferin reaction.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value—the concentration at which the inhibitor reduces kinase activity by 50%.[10]

Protocol: In Vitro ADME - Metabolic Stability Assay

Causality: A potent inhibitor is of little therapeutic value if it is metabolized too quickly in the body. This assay predicts the in vivo half-life by measuring the rate at which the compound is broken down by metabolic enzymes, typically from liver microsomes.[1]

Step-by-Step Methodology:

-

System Preparation: Thaw human liver microsomes (HLM) and the NADPH-regenerating system (cofactor for metabolic enzymes) on ice.

-

Incubation Mixture: In a 96-well plate, combine the test compound (at a fixed concentration, e.g., 1 µM) with the HLM in a phosphate buffer.

-

Reaction Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile with an internal standard).

-

Analysis: Centrifuge the plates to pellet the precipitated protein. Analyze the supernatant from each time point using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).[1]

Table 2: Representative ADME Properties of Aminopyrimidine Derivatives

| Compound ID | Target | LogP | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Microsomal Stability (t½, min) | Data Source |

|---|---|---|---|---|---|

| Compound 9l | JNK Inhibitor | 3.5 | Not Reported | >60 (Mouse, Rat, Human) | [1] |

| Compound 7 | BRD4/PLK1 Inhibitor | 3.1 | High (Predicted) | High Stability (Predicted) | [1] |

| Compound 15 | EGFR Inhibitor | Not Reported | Permeable | Not Reported |[1] |

Conclusion and Future Outlook

The aminopyrimidine scaffold remains a cornerstone of modern kinase inhibitor design.[2] Its success is a testament to the power of systematic SAR exploration, where iterative chemical modifications, guided by robust biochemical and cellular assays, lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The principles outlined in this guide—understanding the core interactions, rationally designing substitutions for specific kinase targets, and employing a self-validating system of experimental protocols—are fundamental to this process. Future efforts will likely focus on developing inhibitors for novel kinase targets, overcoming complex resistance mechanisms, and leveraging computational tools for more predictive in silico ADME and SAR modeling to accelerate the discovery of the next generation of targeted therapies.[13]

References

- Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed. (2024, February 22). Vertex AI Search.

- Benchmarking ADME Properties of Novel Aminopyrimidine Derivatives: A Compar

- Design, synthesis, and biological evaluation of novel aminopyrimidine derivatives as EGFR inhibitors - ResearchGate. (2025, August 4).

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. RSC Publishing.

- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC. (2025, October 6). PMC.

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide - Benchchem. Benchchem.

- Full article: Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. (2021, February 25). Taylor & Francis Online.

- Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evalu

- Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation | Journal of Medicinal Chemistry - ACS Publications. (2014, November 10).

- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. Eurofins Discovery.

- Targeted Kinase Inhibitor Activity Screening - BOC Sciences. BOC Sciences.

- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology.

- Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). (2024, September 3). MDPI.

- MOLECULAR DOCKING AND ADME PREDICTIONS OF SYNTHESIS OF NOVEL PYRIMIDINE DERIVATIVES AND THEIR POTENT ANTIMICROBIAL STUDIES - IIP Series. IIP Series.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. tandfonline.com [tandfonline.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. iipseries.org [iipseries.org]

Methodological & Application

Application Notes and Protocols: In Vitro Kinase Inhibition Assay for 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target families in modern drug discovery.[2] The aminopyrimidine scaffold, present in the compound of interest, 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile , is a well-established "hinge-binding" motif found in many potent and selective kinase inhibitors.[3]

This document provides a comprehensive, field-proven guide for determining the inhibitory potency (IC₅₀) of 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile, or similar novel chemical entities, against a target kinase. While the described protocol is broadly applicable to virtually any kinase, we will use Spleen Tyrosine Kinase (SYK), a key mediator in immunoreceptor signaling, as a representative example, given that aminopyrimidine derivatives have shown activity against this target.[4]

The core of this protocol is built upon the ADP-Glo™ Kinase Assay , a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[5] This methodology offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS), making it an industry standard for both primary screening and lead optimization.[6]

Assay Principle: Quantifying Kinase Activity through ADP Production

To accurately determine inhibitor potency, one must first have a reliable method to measure the kinase's catalytic activity. Several technologies exist, including traditional radiometric assays using [γ-³²P]ATP[7][8], and fluorescence-based methods like Z'-LYTE™.[9][10] However, luminescence-based assays such as ADP-Glo™ offer a superior combination of safety, sensitivity, and simplicity for most applications.[11]

The ADP-Glo™ assay is a two-step, homogeneous "add-and-read" protocol.[12]

-

Kinase Reaction & ATP Depletion: The kinase reaction is performed with the enzyme, substrate, ATP, and the inhibitor. After incubation, ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes the remaining, unconsumed ATP from the well. This step is crucial because the large excess of ATP would otherwise overwhelm the signal in the next step.[13]

-

ADP to ATP Conversion & Signal Generation: Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced by the target kinase into ATP. This newly synthesized ATP then acts as the substrate for a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity.[12][14]

This two-step design allows the assay to be highly sensitive, capable of detecting kinase activity even at low levels of ATP consumption, making it ideal for screening inhibitors.[5]

Caption: Step-by-step experimental workflow for IC₅₀ determination.

Data Analysis and Interpretation

-

Subtract Background: Average the signal from the "no enzyme" control wells and subtract this value from all other wells.

-

Calculate Percent Inhibition: Normalize the data relative to the "no inhibitor" (100% activity) controls. % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))

-

Generate Dose-Response Curve: Plot Percent Inhibition against the logarithm of the inhibitor concentration.

-

Determine IC₅₀: Fit the dose-response curve using a four-parameter logistic (sigmoidal) model to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%. [15] The resulting IC₅₀ value provides a quantitative measure of the potency of 1-(6-aminopyrimidin-4-yl)piperidine-4-carbonitrile against the target kinase under the specified assay conditions. For a comprehensive understanding of its selectivity, the compound should be tested against a panel of other kinases. [16][17]

References

-

ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

-

ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.

-

Z′-LYTE™ KINASE ASSAY KIT – TYR 1 PEPTIDE PROTOCOL. Thermo Fisher Scientific.

-

A high-throughput radiometric kinase assay. PMC.

-

ADP Glo Protocol. Unknown Source.

-

ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.

-

What are the common methods available to detect kinase activities?. AAT Bioquest.

-

ADP-Glo™ Kinase Assay. Promega Corporation.

-

LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.

-

LanthaScreen® Kinase Assay Basic Training Module. Thermo Fisher Scientific - US.

-

Application Notes and Protocols: Determination of GSK-3β Inhibitory Activity using an In Vitro Kinase Assay. Benchchem.

-

A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.

-

Radiometric kinase assays with scintillation counting. The Bumbling Biochemist.

-

In vitro kinase assay. Protocols.io.

-

Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH.

-

Z'-LYTE™ Kinase Assay Platform. Thermo Fisher Scientific.

-

SelectScreen™ Biochemical Kinase Profiling Service Adapta™ Screening Protocol and Assay Conditions. Thermo Fisher Scientific.

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

-

In Vitro Kinase Assays. Revvity.

-

Kinase Enzyme System Protocol. Promega Corporation.

-

Biochemical Kinase Assays. Thermo Fisher Scientific - US.

-

A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Bio-protocol.

-

Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553. Promega Corporation.

-

LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. Fisher Scientific.

-

ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Promega Corporation.

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.

-

Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Nature Experiments.

-

Kinase assays. BMG LABTECH.

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.

-

Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC.

-

CHK1 Kinase Activity Assay. Springer Nature Experiments.

-

SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions. Thermo Fisher Scientific.

-

Promega ADP-Glo kinase assay. BMG LABTECH.

-

Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS.

-

IC50 Determination. edX.

-

Z´-LYTE™ Kinase Assay Kit — Ser/Thr 25 Peptide. Thermo Fisher Scientific.

-

Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.

-

Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed.

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. Padua Research Archive.

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ResearchGate.

-

Drug Discovery - Inhibitor. chemical-kinomics.

-

Pyrimidines in Drug Discovery. PharmaBlock. pharmablock.com/news/pyrimidines-in-drug-discovery.html)

Sources

- 1. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 2. research.unipd.it [research.unipd.it]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADP-Glo™ Kinase Assay [se.promega.com]

- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. promega.com [promega.com]

- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. courses.edx.org [courses.edx.org]

- 16. crossfire-oncology.com [crossfire-oncology.com]

- 17. reactionbiology.com [reactionbiology.com]

Application Notes & Protocols: Experimental Design for In Vivo Efficacy Testing of Aminopyrimidine Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrimidine derivatives represent a pivotal class of small molecule inhibitors, frequently targeting protein kinases that are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] Their core structure serves as a versatile scaffold for developing targeted therapies, particularly in oncology, where aberrant kinase activity is a common driver of tumorigenesis.[1][2][3] The journey from a promising aminopyrimidine compound in vitro to a potential clinical candidate hinges on rigorous preclinical in vivo evaluation.[4] This guide provides a comprehensive framework for designing and executing robust in vivo efficacy studies, emphasizing scientific integrity, ethical considerations, and data-driven decision-making.

The primary objectives of in vivo efficacy testing for aminopyrimidine inhibitors are to:

-

Establish a safe and effective dosing regimen.

-

Demonstrate statistically significant anti-tumor activity in relevant animal models.[5]

-

Elucidate the pharmacokinetic (PK) and pharmacodynamic (PD) relationship to link drug exposure with target engagement and biological response.[6][7]

This document will guide you through the critical aspects of experimental design, from model selection and formulation development to detailed protocols for conducting tumor growth inhibition studies and analyzing the resulting data.

I. Pre-Study & Experimental Design Considerations

A well-designed in vivo study is paramount for generating reliable and translatable data. The following sections detail the foundational elements that must be addressed before commencing any animal experiments.

Animal Model Selection: The Cornerstone of Relevance

The choice of animal model is a critical determinant of a study's translational potential.[8] Several options exist, each with distinct advantages and limitations.

-

Cell Line-Derived Xenograft (CDX) Models: These are the most common models, involving the subcutaneous implantation of human cancer cell lines into immunocompromised mice (e.g., nude or SCID).[9][10] They are relatively inexpensive and offer reproducible tumor growth.[11] The selection of cell lines should be driven by in vitro sensitivity data and the expression levels of the target kinase.[8]

-

Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into mice.[10][12] They are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.[12]

-

Syngeneic Models: For aminopyrimidine inhibitors that may have immunomodulatory effects, syngeneic models are indispensable.[11] These involve implanting murine cancer cell lines into immunocompetent mice of the same genetic background, allowing for the study of interactions between the therapeutic and the host immune system.[11]

-

Genetically Engineered Mouse Models (GEMMs): GEMMs are designed to develop tumors spontaneously due to specific genetic modifications, such as the activation of oncogenes or the deletion of tumor suppressor genes.[10][12] These models are valuable for studying tumor initiation and progression in an immunocompetent setting.

Table 1: Comparison of Common In Vivo Cancer Models

| Model Type | Advantages | Disadvantages | Best For |

| CDX | Reproducible, rapid tumor growth, cost-effective.[11] | Lacks immune system, may not reflect human tumor heterogeneity.[13] | Initial efficacy screening, direct anti-tumor activity.[8] |

| PDX | High clinical relevance, preserves tumor architecture and heterogeneity.[10][12] | Expensive, slower tumor growth, requires patient samples. | Evaluating efficacy in a more patient-like setting.[12] |

| Syngeneic | Intact immune system, allows for immuno-oncology studies.[11] | Limited availability of murine cell lines for all cancer types. | Testing immunomodulatory agents.[11] |

| GEMM | Spontaneous tumor development, intact immune system, high physiological relevance.[12] | Long latency, high cost, potential for tumor variability. | Investigating tumor biology and prevention strategies. |

Formulation and Dosing: Ensuring Adequate Exposure

The physicochemical properties of aminopyrimidine inhibitors, often characterized by poor water solubility, necessitate careful formulation development to achieve optimal bioavailability.[14][15]

Formulation Strategies:

-

Vehicle Selection: A common approach for poorly soluble compounds is to use a mixture of solvents and surfactants, such as DMSO, PEG400, and Tween 80.[8][16] The final formulation must be well-tolerated by the animals.

-

Route of Administration: The intended clinical route should guide the choice of administration in preclinical studies. Common routes include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.[16]

Dose Determination:

-

Maximum Tolerated Dose (MTD): An MTD study is essential to identify the highest dose that can be administered without causing unacceptable toxicity.[8] This is typically a dose-escalation study where cohorts of animals receive increasing doses of the inhibitor, and are monitored for clinical signs of toxicity and body weight loss.[8]

-

Pharmacokinetic (PK) Studies: PK studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.[7] These studies determine key parameters like half-life, clearance, and bioavailability, which inform the dosing schedule required to maintain therapeutic concentrations.[7][17]

Ethical Considerations and Study Design Principles

All animal experiments must be conducted in accordance with ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be central to the study design.[18][19]

-

Replacement: Utilizing in vitro or in silico methods where possible to reduce the reliance on animal models.[9]

-

Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[18] Power analysis is a valuable tool for determining appropriate group sizes.[20]

-

Refinement: Optimizing experimental procedures to minimize animal pain and distress.[18][19] This includes establishing clear humane endpoints.

Key Study Design Elements:

-

Randomization: Animals should be randomly assigned to treatment and control groups to minimize bias.[21]

-

Control Groups: A vehicle control group is essential to account for any effects of the formulation itself.[8]

-

Blinding: Whenever possible, personnel involved in data collection and analysis should be blinded to the treatment groups.

-

Statistical Analysis: The statistical methods for data analysis should be determined prior to the start of the study.[22][23][24]

II. Experimental Protocols

The following protocols provide a step-by-step guide for conducting a typical in vivo efficacy study using a subcutaneous xenograft model.

Protocol: Subcutaneous Tumor Implantation

-

Cell Culture: Culture the selected human cancer cell line under sterile conditions according to the supplier's recommendations.

-

Cell Harvest: When cells reach 70-80% confluency, harvest them using trypsin-EDTA.

-

Cell Viability and Counting: Determine cell viability using a method such as trypan blue exclusion. Count the viable cells using a hemocytometer.

-

Cell Suspension Preparation: Resuspend the cells in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration (typically 1 x 10^7 to 2 x 10^7 cells/mL).

-